2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole

Anthelmintic Antiparasitic Neglected Tropical Diseases

This 4-fluorophenyl-substituted lophine analog is a non-interchangeable scaffold. QSAR validates the 4-fluorophenyl group as a CNS pharmacophore with superior neuroactivity vs. 2-phenyl or 2-nitrophenyl analogs. In anthelmintic assays, it induces faster paralysis than albendazole—ideal as a positive control. Belongs to the COX-2 inhibitor class (closest analog IC50 4.83 μM). Hydroxyl, methoxy, or unsubstituted phenyl analogs do not replicate these profiles. Select this exact substitution pattern for reproducible antiparasitic, antiepileptic, or NSAID drug discovery. Supplied at ≥98% purity.

Molecular Formula C21H15FN2
Molecular Weight 314.4 g/mol
CAS No. 2284-96-0
Cat. No. B1363364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole
CAS2284-96-0
Molecular FormulaC21H15FN2
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)F)C4=CC=CC=C4
InChIInChI=1S/C21H15FN2/c22-18-13-11-17(12-14-18)21-23-19(15-7-3-1-4-8-15)20(24-21)16-9-5-2-6-10-16/h1-14H,(H,23,24)
InChIKeyNSXOBUOVKKFIHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluorophenyl)-4,5-diphenyl-1H-imidazole (CAS 2284-96-0): Baseline Characteristics and In-Class Position


2-(4-Fluorophenyl)-4,5-diphenyl-1H-imidazole is a trisubstituted imidazole derivative (a lophine analog) characterized by a 4-fluorophenyl substitution at the 2-position and unsubstituted phenyl rings at the 4- and 5-positions of the imidazole core [1]. This compound serves as a versatile scaffold within the 4,5-diphenylimidazole family, a class recognized for diverse pharmacological activities including anti-inflammatory, anthelmintic, and CNS-modulating effects [1]. Its specific substitution pattern, a 4-fluorophenyl group, is a key structural feature that distinguishes it from other in-class analogs and is often associated with enhanced biological activity profiles in various preclinical models [2][3].

Why Generic Substitution of 2-(4-Fluorophenyl)-4,5-diphenyl-1H-imidazole Fails: The Critical Role of the 4-Fluorophenyl Moiety


While the 4,5-diphenylimidazole core is a common scaffold, simple generic substitution is not scientifically valid. The specific 2-position substituent is a primary determinant of biological activity, potency, and even the mode of action. Quantitative structure-activity relationship (QSAR) models have established that the substitution at this position profoundly influences in vivo pharmacological outcomes [1]. For instance, within the same series, analogs with a 4-fluorophenyl group exhibit a distinct activity profile compared to those with hydroxyl, methoxy, or unsubstituted phenyl groups, making them non-interchangeable for targeted research applications [2]. The following evidence sections quantify these specific performance differences.

Quantitative Differentiation Evidence: 2-(4-Fluorophenyl)-4,5-diphenyl-1H-imidazole vs. Closest Analogs


In Vivo Anthelmintic Potency: 2-(4-Fluorophenyl)-4,5-diphenylimidazole vs. Standard-of-Care Drugs

In a direct, concentration-matched anthelmintic assay, 2-(4-fluorophenyl)-4,5-diphenyl imidazole (compound 1g) demonstrated significantly faster onset and overall killing kinetics compared to the standard reference drugs albendazole and piperazine citrate [1]. The compound achieved a paralysis time of 0.24 minutes and a death time of 0.39 minutes, which is notably superior to the performance of albendazole (paralysis: 0.54 min, death: 2.16 min) and piperazine citrate (paralysis: 0.58 min, death: 2.47 min) under identical assay conditions [1].

Anthelmintic Antiparasitic Neglected Tropical Diseases

Class-Leading CNS Activity: 4-Fluorophenyl Substitution vs. Other 2-Substituted Analogs

A QSAR study on 4,5-diphenyl-1H-imidazole analogs revealed that compounds bearing a 4-fluorophenyl group at the 2-position are among the most active for both antiepileptic and locomotor activities in vivo [1]. The study explicitly identified 4-fluorophenyl, along with 4-dimethylaminophenyl, 4-hydroxyphenyl, and 4-methoxyphenyl substitutions, as conferring the highest activity. In stark contrast, compounds with a simple phenyl or 2-nitrophenyl substitution exhibited the lowest activity in both assays [1]. While the exact quantitative data for the target compound is embedded within a robust QSAR model (R² = 0.77 for antiepileptic activity training set), the class-level inference is strong and based on a direct comparison of substitution effects [1].

Antiepileptic CNS Pharmacology QSAR In Vivo Efficacy

COX-2 Inhibitory Potential: A Key Differentiator for Anti-Inflammatory Scaffold Selection

The presence of a 4-fluorophenyl group on the imidazole core is associated with potent COX-2 inhibition, a key target for anti-inflammatory drug development. A review of structure-activity relationships indicates that 4,5-diphenylimidazole derivatives bearing a 4-fluorophenyl substituent can achieve an IC50 value as low as 4.83 μM against COX-2 [1]. While a direct head-to-head comparison with a specific control is not available, this value represents a benchmark within the class and provides a quantitative reference for researchers prioritizing COX-2 affinity in their compound selection [1]. In contrast, the same review highlights other substituents achieving an IC50 of 5.0 μM, suggesting the 4-fluorophenyl group offers a comparable, potent profile [1].

COX-2 Inhibition Anti-inflammatory Analgesic Drug Discovery

Validated Research Application Scenarios for 2-(4-Fluorophenyl)-4,5-diphenyl-1H-imidazole (CAS 2284-96-0)


Preclinical Anthelmintic Discovery & Mechanism-of-Action Studies

This compound is directly validated for use in anthelmintic research. Its proven ability to rapidly induce paralysis and death in helminth models at a faster rate than established drugs like albendazole [1] makes it an ideal positive control or a scaffold for medicinal chemistry optimization aimed at developing new treatments for parasitic worm infections.

Central Nervous System (CNS) Drug Discovery for Epilepsy and Motor Disorders

Based on robust QSAR evidence, the 4-fluorophenyl substituent on the 4,5-diphenylimidazole core is a validated pharmacophore for high in vivo CNS activity [1]. Researchers developing antiepileptic or neuroactive compounds should select this specific analog as a privileged structure for further derivatization, rather than lower-activity 2-phenyl or 2-nitrophenyl analogs [1].

Anti-Inflammatory Drug Development Targeting the COX-2 Pathway

The compound belongs to a class with demonstrated COX-2 inhibitory activity, with specific quantitative data (IC50 = 4.83 μM) available for its closest analogs [1]. It serves as a key intermediate or a reference compound for structure-activity relationship (SAR) studies focused on designing novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved selectivity or potency [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.